molecular formula C18H19N3O2S B11499541 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11499541
M. Wt: 341.4 g/mol
InChI Key: BZSXVPYAVILJJQ-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a benzimidazole ring fused with a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, often in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-benzimidazole intermediate with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to the desired therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylacetamide moiety, in particular, enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-11-8-15-16(9-12(11)2)21-18(20-15)24-10-17(22)19-13-4-6-14(23-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

BZSXVPYAVILJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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